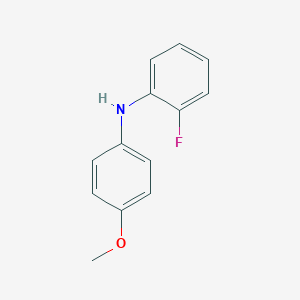

2-fluoro-N-(4-methoxyphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNWCEHNELRVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618312 | |

| Record name | 2-Fluoro-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-78-2 | |

| Record name | 2-Fluoro-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro N 4 Methoxyphenyl Aniline and Analogues

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for the formation of carbon-nitrogen bonds.

Suzuki–Miyaura Coupling Strategies

While the Suzuki-Miyaura reaction is renowned for carbon-carbon bond formation, its application in constructing carbon-nitrogen bonds is less common but nonetheless significant. nih.gov The synthesis of 2-fluoro-N-(4-methoxyphenyl)aniline can be envisioned through the coupling of an appropriate organoboron species with a fluorinated aniline (B41778) derivative.

The development of Suzuki-Miyaura cross-coupling reactions for unprotected ortho-bromoanilines has demonstrated compatibility with a variety of boronic esters, showcasing the potential for synthesizing a diverse range of substituted anilines. nih.gov This operationally simple method has been successfully applied on a gram scale, highlighting its robustness. nih.gov The reaction's success is attributed to mild conditions and the commercial availability of starting materials. nih.gov

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. For instance, Pd(dppf)Cl₂ has been used as a catalyst for the coupling of hetero(aryl) boronic acids and esters. nih.gov

Other Palladium-Mediated N-Arylation Reactions

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

The synthesis of this compound can be achieved by coupling 2-fluoroaniline (B146934) with a 4-methoxyphenyl (B3050149) halide or triflate. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, have been shown to dramatically improve reaction efficiency. youtube.com The Hartwig group's mechanistic insights have also broadened the scope and versatility of this reaction. youtube.com

For the synthesis of fluorinated anilines, specific conditions have been developed to address the potential instability of the products under typical C-N coupling conditions, which often involve heat and strong bases. nih.gov The use of a weaker base, such as potassium phenoxide (KOPh), in combination with a catalyst derived from AdBippyPhos and [Pd(allyl)Cl]₂, has been shown to provide high yields of fluorinated anilines with low catalyst loadings. nih.gov

Table 1: Key Palladium Catalysts and Ligands in N-Arylation Reactions

| Catalyst/Ligand | Description | Application |

| [Pd(allyl)Cl]₂ / AdBippyPhos | A palladium catalyst system often used with weak bases. nih.gov | Synthesis of fluorinated anilines under mild conditions. nih.gov |

| Pd(dppf)Cl₂ | A common palladium catalyst. nih.gov | Suzuki-Miyaura coupling of hetero(aryl) boronic acids. nih.gov |

| XPhos, SPhos, BrettPhos | Bulky, electron-rich phosphine ligands. youtube.com | Enhance efficiency in Buchwald-Hartwig amination. youtube.com |

| (SIPr)Pd(allyl)Cl | A phosphine-free palladium catalyst. medjchem.com | C-H arylation and Suzuki-Miyaura coupling under microwave irradiation. medjchem.com |

Reductive Amination and Nitro-Reduction Pathways

Alternative synthetic routes to this compound involve the formation of the C-N bond through reductive processes.

Reduction of Nitroaromatic Precursors

A common strategy for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. youtube.comyoutube.com For the synthesis of this compound, a precursor such as 2-fluoro-4-methoxy-nitrobenzene could be reduced.

Various reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on charcoal (Pd/C) is a widely used method. Other metal-based reductions, for instance, using iron in acetic acid, can offer high selectivity. youtube.com A one-pot approach for producing diarylamines involves the reductive homocoupling of nitroaromatics using triethylsilane as a reducing agent and a Pd/NHC catalyst. rsc.orgrsc.org This method allows nitroaromatics to act as both electrophiles and precursors to nucleophiles, avoiding the need to isolate the primary amine intermediate. rsc.orgrsc.org

A previously reported synthesis of 2-fluoro-4-methoxyaniline (B1334285) involved the nitration of 2-fluorophenol, followed by alkylation and subsequent reduction of the nitro group. orgsyn.org However, the nitration step can lead to a mixture of regioisomers requiring chromatographic separation. orgsyn.org

Reductive Amination Protocols for N-Arylation

Reductive amination is a versatile method for forming amines by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine. jocpr.commasterorganicchemistry.com This process can be performed in a one-pot reaction. jocpr.comwikipedia.org

To synthesize this compound via this route, one could react 2-fluoroaniline with 4-methoxybenzaldehyde (B44291) or 4-methoxycyclohexanone (B142444) to form an imine or enamine, which is then reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The use of catalysts, such as transition metal complexes of ruthenium, iridium, or nickel, can enhance the selectivity of the reaction. jocpr.com

Ullmann-Type Coupling Reactions for Precursor Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds, typically by coupling an aryl halide with an amine. wikipedia.orgwikipedia.org While often requiring high temperatures, modern modifications have improved the reaction conditions. wikipedia.org

The synthesis of diarylamines via the Ullmann reaction, specifically the Goldberg reaction, is an alternative to palladium-catalyzed methods. wikipedia.org This reaction involves the coupling of an aniline with an aryl halide, catalyzed by a copper species, often copper(I) iodide with a ligand like phenanthroline. wikipedia.org The reactivity of the aryl halide follows the trend of iodide > bromide > chloride, and electron-withdrawing groups on the aryl halide can accelerate the coupling. wikipedia.org

In the context of synthesizing precursors for this compound, an Ullmann reaction could be employed. For example, the coupling of 2-fluoro-4-iodoaniline (B146158) with a methoxide (B1231860) source can be used to synthesize 2-fluoro-4-methoxyaniline. orgsyn.org This reaction has been shown to proceed with copper(I) chloride and sodium methoxide in N,N-dimethylformamide. orgsyn.org

Catalyst-Free Synthesis of Related Aniline Derivatives

While the direct formation of the C-N bond in this compound typically requires a catalyst, certain derivatives of anilines, such as imines (Schiff bases), can be synthesized under catalyst-free conditions. These reactions are often characterized by their simplicity, mild reaction conditions, and high functional group tolerance.

A notable catalyst-free method involves the condensation reaction between aniline derivatives and various aldehydes or ketones. chemicalbook.comgoogle.com This reaction is typically carried out in a suitable solvent system, such as a mixture of water and dichloromethane, at room temperature. google.com The formation of the C=N double bond is often rapid, with reaction times ranging from a few minutes to an hour. google.com

The scope of this catalyst-free protocol is broad, accommodating a wide range of functional groups on the aniline starting material. For instance, anilines bearing electron-donating groups (e.g., methoxy (B1213986), alkyl) and electron-withdrawing groups (e.g., fluorine, trifluoromethyl) have been shown to react efficiently. chemicalbook.com This tolerance is particularly relevant for the synthesis of derivatives of this compound, as it demonstrates the compatibility of the fluoro and methoxy substituents under these conditions.

The reaction conditions for a representative catalyst-free synthesis of an imine derivative are summarized in the table below.

Table 1: Catalyst-Free Synthesis of an Aniline Derivative Interactive Data Table

| Parameter | Value | Reference |

| Reactants | Aniline derivative, Aldehyde | google.com |

| Solvent | H₂O/CH₂Cl₂ (4:1) | google.com |

| Temperature | Room Temperature | google.com |

| Time | 5-60 minutes | google.com |

| Catalyst | None | google.com |

This methodology highlights a green chemistry approach to the synthesis of certain aniline derivatives, avoiding the use of potentially toxic and expensive metal catalysts.

Development of Practical and Scalable Synthetic Routes

The industrial production of this compound and its analogues necessitates the development of synthetic routes that are not only high-yielding but also practical, scalable, and cost-effective. The most prominent methods for the construction of the diarylamine core are transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is highly versatile and has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. wikipedia.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction and is often tailored to the specific substrates. For the synthesis of this compound, this would typically involve the reaction of 2-fluoroaniline with a 4-methoxyphenyl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) or the reaction of 4-methoxyaniline with a 2-fluorohalobenzene.

The Ullmann condensation, a copper-catalyzed reaction, represents an older but still relevant method for the formation of diarylamine bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. nih.gov These improved protocols often utilize soluble copper salts in combination with specific ligands. wikipedia.org

A key challenge in developing scalable routes is the management of starting material costs, catalyst loading, and product purification. For instance, a scalable synthesis of a related fluorinated aniline derivative, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, was achieved through careful optimization of reaction conditions, including the use of a hydroxide-facilitated alkylation, which proved to be efficient on a 100-gram scale. prepchem.com Such strategies, focusing on cost-effective reagents and robust reaction conditions, are directly applicable to the large-scale production of this compound.

The following table outlines a general comparison of the Buchwald-Hartwig and Ullmann reactions for the synthesis of diarylamines.

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for Diaryl-amine Synthesis Interactive Data Table

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium | Copper |

| Typical Conditions | Milder temperatures, various bases | Often higher temperatures |

| Substrate Scope | Very broad | Traditionally required activated aryl halides |

| Ligands | Phosphine-based ligands are common | Diamines, phenanthrolines, amino acids |

| Scalability | Generally good, catalyst cost can be a factor | Can be cost-effective, but may require optimization |

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom can be mapped.

The ¹H NMR spectrum of 2-fluoro-N-(4-methoxyphenyl)aniline provides detailed information about the number, environment, and connectivity of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

A representative ¹H NMR data set shows a complex multiplet pattern in the aromatic region, typically between δ 7.13 and 6.79 ppm, arising from the protons on both the fluorophenyl and methoxyphenyl rings. A sharp singlet corresponding to the three protons of the methoxy group (–OCH₃) appears at approximately δ 3.79 ppm. rsc.org The integration of these signals confirms the number of protons in each unique chemical environment. The coupling patterns (splitting of signals) provide valuable information about the adjacent protons, allowing for the assignment of specific protons to their positions on the aromatic rings.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.13 - 7.05 | m | 2H | Aromatic Protons |

| 6.92 - 7.02 | m | 3H | Aromatic Protons |

| 6.84 | d, J = 8.8 Hz | 1H | Aromatic Proton |

| 6.79 | t, J = 7.4 Hz | 1H | Aromatic Proton |

| 3.79 | s | 3H | Methoxy Protons |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

In CDCl₃, the ¹³C NMR spectrum displays a series of signals in the aromatic region, typically between δ 155.2 and 114.9 ppm, corresponding to the twelve carbon atoms of the two phenyl rings. rsc.org The carbon atom attached to the fluorine atom exhibits a characteristic splitting pattern due to carbon-fluorine coupling. The carbon of the methoxy group (–OCH₃) resonates at a higher field, around δ 55.9 ppm. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.2 | Aromatic C-O |

| 143.4 | Aromatic C-N |

| 136.4 | Aromatic C-F |

| 130.9 | Aromatic CH |

| 127.0 | Aromatic CH |

| 125.5 | Aromatic CH |

| 122.3 | Aromatic CH |

| 120.2 | Aromatic CH |

| 115.4 | Aromatic CH |

| 114.9 | Aromatic CH |

| 55.9 | Methoxy C |

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NMR chemical shifts of molecules. These theoretical calculations provide a valuable tool for validating experimental data and aiding in the assignment of complex spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be derived.

For related aniline (B41778) derivatives, studies have shown a strong correlation between theoretically predicted and experimentally observed chemical shifts, often with minor deviations that can be attributed to solvent effects and the specific level of theory used in the calculations. scielo.org.za These computational approaches are instrumental in confirming the structural assignments made from experimental NMR data.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These include N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, and C-O-C stretching vibrations of the methoxy group, usually observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would also be present, typically in the 1000-1400 cm⁻¹ range. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption bands in the ultraviolet region due to π-π* transitions of the phenyl rings. The presence of the amino and methoxy groups, which are auxochromes, can shift these absorption maxima to longer wavelengths (a bathochromic shift). For similar aromatic amines, absorption maxima are often observed in the 250-350 nm range. scielo.org.zaresearchgate.net

Fluorescence spectroscopy can reveal information about the molecule's excited states. Aniline and its derivatives are known to be fluorescent. researchgate.net The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and environment. The nitro-substituted analogue of a similar compound, for instance, can experience fluorescence quenching. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While no specific single-crystal X-ray diffraction data for this compound was found in the provided search results, this technique remains the definitive method for determining the precise three-dimensional structure of a crystalline solid. If suitable crystals were grown, SC-XRD analysis would provide accurate bond lengths, bond angles, and torsion angles. nih.govresearchgate.net It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings. nih.govaps.org

Crystal Packing and Intermolecular Interactions

No experimental or theoretical data on the crystal packing and intermolecular interactions of this compound has been reported in the scientific literature.

Conformational Analysis and Torsional Angles

Specific conformational analysis and torsional angle data for this compound, derived from crystallographic or computational studies, are not available in the reviewed literature.

Quantum Chemical and Theoretical Investigations of 2 Fluoro N 4 Methoxyphenyl Aniline

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is frequently employed to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. For substituted aniline (B41778) derivatives, DFT calculations, often at the B3LYP/6-311++G(**) and cc-pVTZ basis set levels, are used to determine structural parameters, thermodynamic properties, and vibrational frequencies of the optimized geometry. researchgate.net The geometric optimization of related aniline compounds has been successfully performed using DFT to understand the impact of substituents on the molecular structure. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Theoretical analyses provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing interactions between molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, low reactivity, and high hardness. researchgate.net Conversely, a small gap indicates a molecule is more reactive, more polarizable, and softer. researchgate.net For similar aniline derivatives, the HOMO-LUMO energy gap has been calculated to understand their electrochemical behavior and reactivity. researchgate.net The analysis of HOMO and LUMO energies helps in understanding the charge transfer within the molecule.

Table 1: Conceptual DFT Global Reactivity Descriptors

| Parameter | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ2 / (2η) |

This table outlines the formulas used to calculate various global reactivity descriptors from HOMO and LUMO energies.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a localized picture of the electron density in a molecule, describing the bonding in terms of localized electron-pair "bonds." NBO analysis helps in understanding charge transfer, hyperconjugation, and delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. For related aniline compounds, NBO analysis has been used to interpret intramolecular contacts and the role of specific linkages as bridges for electron delocalization. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface indicate the electrostatic potential, with red representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). Green indicates regions of neutral potential. MEP analysis is a reliable descriptor for understanding long-range intermolecular interactions, including hydrogen bonding. researchgate.net

Computational Studies on Vibrational Frequencies and Spectra

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of molecules. researchgate.net These calculated frequencies are often scaled to improve agreement with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net The analysis of vibrational modes helps in the assignment of experimentally observed spectral bands and provides a deeper understanding of the molecular structure and bonding. For similar aniline derivatives, vibrational spectra have been computed and compared with experimental data to validate the theoretical models. researchgate.netsciencepg.com

Investigation of Tautomeric Stability and Conformation States

A comprehensive theoretical study of 2-fluoro-N-(4-methoxyphenyl)aniline would involve a detailed exploration of its potential tautomers and conformational isomers. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this diarylamine, keto-enol or imine-enamine tautomerism could be computationally investigated.

The relative stability of different tautomeric forms would be determined by calculating their energies using quantum mechanical methods, such as Density Functional Theory (DFT). The tautomer with the lowest calculated energy would be predicted to be the most stable and therefore the most abundant form.

Furthermore, the conformational landscape of the most stable tautomer would be analyzed. This involves identifying all possible spatial arrangements of the atoms that can be achieved through rotation about single bonds. The energy of each conformation would be calculated to identify the most stable conformers. This analysis is crucial as the three-dimensional structure of a molecule dictates its physical and chemical properties.

Table 1: Hypothetical Tautomers and Conformers of this compound

| Tautomer/Conformer | Description | Relative Energy (kcal/mol) |

| Amine (anti) | The two phenyl rings are in an anti-conformation relative to the N-H bond. | Data not available |

| Amine (syn) | The two phenyl rings are in a syn-conformation relative to the N-H bond. | Data not available |

| Imine Tautomer | A potential tautomeric form with a carbon-nitrogen double bond. | Data not available |

Note: This table is illustrative and based on potential structures. The relative energies would need to be determined through computational calculations.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates that of the surrounding molecules.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), one can identify the nature and relative strength of different intermolecular contacts. For this compound, this analysis would reveal the presence of hydrogen bonds (e.g., N-H···O or C-H···F), halogen bonds (involving the fluorine atom), and van der Waals interactions.

Table 2: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Description | Predicted Contribution (%) |

| H···H | Interactions between hydrogen atoms. | Data not available |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | Data not available |

| O···H/H···O | Hydrogen bonding involving the methoxy (B1213986) group. | Data not available |

| F···H/H···F | Interactions involving the fluorine atom. | Data not available |

Note: This table represents the types of interactions that would be expected for this molecule. The percentage contributions would be quantified from the analysis of crystallographic data.

Reaction Mechanisms and Chemical Reactivity of N Arylated Fluoroanilines

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the aromatic rings of N-arylated fluoroanilines play a critical role in directing the course and outcome of chemical reactions. The fluorine atom, being highly electronegative, and the methoxy (B1213986) group, an electron-donating group, exert opposing electronic effects that influence the reactivity of the molecule.

The position of substituents is crucial. For instance, in nucleophilic aromatic substitution (SNAr) reactions, an electron-withdrawing group at the ortho or para position to the leaving group (like fluorine) is often required to activate the ring for nucleophilic attack. imperial.ac.ukpressbooks.pub The fluorine atom itself can act as a leaving group in SNAr reactions, especially when the aromatic ring is electron-poor. ebyu.edu.tr The presence of multiple fluorine atoms further enhances the rate of nucleophilic aromatic substitution. ebyu.edu.tr

In contrast, the methoxy group, being electron-donating, can deactivate the ring towards nucleophilic attack but may activate it for electrophilic substitution. The interplay between the activating methoxy group and the deactivating but ortho, para-directing fluorine atom will determine the regioselectivity of electrophilic reactions.

In the context of Ullmann-type coupling reactions for N-arylation, the nature and position of substituents on the iodoaniline and the lactam partner influence the reaction's activation energy and, consequently, the yield. mdpi.com For 2-fluoro-substituted anilines, the activation energy is primarily associated with the nucleophilicity of the nitrogen in the lactam-copper complex. mdpi.com

The steric hindrance caused by bulky substituents can also affect reaction selectivity. For example, in the acylation of N6-substituted adenines, bulky substituents can shield the nearby N7 position, favoring acylation at the more accessible N9 position. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction class for N-arylated fluoroanilines. The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. acsgcipr.orgresearchgate.net However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. researchgate.netnih.gov

The reactivity of aryl fluorides in SNAr reactions is notable. The carbon-fluorine bond's high reactivity towards nucleophilic substitution makes fluoroarenes good substrates, often showing higher reactivity than their chloro- or bromo-analogues. mdpi.com This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards SNAr. pressbooks.pubacsgcipr.org These groups stabilize the negatively charged Meisenheimer intermediate. pressbooks.pub For instance, fluoroarenes with electron-withdrawing groups exhibit good reactivity in N-arylation reactions. mdpi.com Conversely, electron-rich fluoroarenes are generally less reactive in traditional SNAr reactions. nih.gov However, methods like organic photoredox catalysis can enable the SNAr of unactivated and even electron-rich fluoroarenes under mild conditions. nih.gov

The choice of solvent and base is also critical for successful SNAr reactions. Dipolar aprotic solvents like DMF, DMAC, and NMP are commonly used. acsgcipr.org A variety of inorganic and organic bases can be employed, with the choice depending on the nucleophile's strength and the substrate's reactivity. acsgcipr.org

Mechanistic Insights into Amide Formation and Ring-Opening Reactions

The formation of amides involving N-arylated fluoroanilines can proceed through various mechanisms. One common method is the Ullmann-type coupling reaction, which involves the N-arylation of amides with aryl halides catalyzed by copper. mdpi.com Computational studies on this reaction have shown that the activation energy of the haloarene activation step is the rate-limiting factor and is directly related to the experimental reaction yields. mdpi.com The strain energy in the substituted iodoaniline is a major contributor to this energy barrier. mdpi.com

Another route to amides involves the reaction of aryl epoxides with amines, which can be catalyzed by transition metal complexes like ruthenium pincer complexes. nih.gov Density functional theory (DFT) studies have elucidated a three-step mechanism for this process: isomerization of the epoxide to an aldehyde, aldimine condensation, and subsequent amide formation. nih.gov

Ring-opening reactions of cyclic amines containing an N-aryl group can be initiated by various reagents. For example, difluorocarbene can trigger the ring-opening of N-aryl substituted pyrrolidines. nih.gov This reaction proceeds with high regioselectivity, with the ring being cleaved at the sterically less demanding position. nih.gov The basicity of the amine can also influence the selectivity of the reaction. nih.gov Arynes have also been shown to trigger the ring-opening fluorination of cyclic thioethers. rsc.org

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of specifically substituted N-arylated fluoroanilines like 2-fluoro-N-(4-methoxyphenyl)aniline requires careful control of regioselectivity. In electrophilic substitution reactions on a molecule with both a fluoro and a methoxy substituent, the directing effects of both groups must be considered. The methoxy group is a strong activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group. The ultimate position of substitution will depend on the interplay of these effects and the reaction conditions.

In nucleophilic aromatic substitution reactions, the position of the leaving group and any activating groups determines the site of nucleophilic attack. For instance, in the substitution of pentafluorobiphenyl, there is significant regioselectivity for the replacement of the fluorine atom that is para to the phenyl group. nih.gov

Stereochemical control is crucial when chiral centers are present or introduced during the synthesis. For example, in the synthesis of fluorinated phenylalanine derivatives, stereoselective methods are employed to control the configuration of the newly formed stereocenter. beilstein-journals.org Nickel-catalyzed N-arylation of β-fluoroalkylamines has been shown to proceed with retention of configuration, highlighting the potential for enantioretentive transformations. researchgate.netbohrium.com

The regioselectivity of metabolic transformations is also an important consideration. For C4-substituted 2-fluoroaniline (B146934) derivatives, a decrease in C4-hydroxylation leads to a metabolic switch towards C6- and N-hydroxylation. nih.gov

Catalysis in the Synthesis and Transformations of 2 Fluoro N 4 Methoxyphenyl Aniline

Role of Transition Metal Catalysts in N-Arylation

The formation of the N-aryl bond in 2-fluoro-N-(4-methoxyphenyl)aniline is predominantly accomplished through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. This reaction facilitates the coupling of an aryl halide or triflate with an amine, mediated by a palladium or copper catalyst.

In a representative synthesis of this compound, 2-fluoroaniline (B146934) is coupled with a 4-methoxyphenyl (B3050149) halide. The success of this transformation is highly contingent on the judicious selection of the catalyst, ligand, base, and solvent. Palladium-based catalysts are extensively utilized owing to their high catalytic efficiency and broad functional group tolerance. For instance, catalyst systems derived from palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are frequently employed in conjunction with bulky electron-rich phosphine (B1218219) ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). These ligands play a crucial role in stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

More recently, copper-catalyzed N-arylation reactions, often referred to as Ullmann condensations, have garnered attention as a more cost-effective alternative to palladium-based systems. While traditional Ullmann conditions necessitate harsh reaction parameters, including high temperatures and stoichiometric quantities of copper, contemporary catalytic systems employ copper(I) salts, such as CuI, in the presence of various ligands. This allows the reaction to proceed under significantly milder conditions, broadening the substrate scope and functional group compatibility for the synthesis of diarylamines like this compound.

Below is a table summarizing typical catalytic systems for N-arylation reactions.

Catalytic Systems for N-Arylation| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Aryl bromides, Aryl chlorides |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | Aryl triflates, Aryl bromides |

Organocatalysis in Related Systems

While transition metal catalysis remains the prevailing method for the direct N-arylation to construct this compound, organocatalysis has surfaced as a potent strategy for related transformations. Organocatalysts, which are small organic molecules, can catalyze chemical reactions without the involvement of a metal center. In the context of C-N bond formation, organocatalytic approaches often proceed through reaction mechanisms distinct from those of transition metal-catalyzed cross-coupling reactions.

For example, nucleophilic aromatic substitution (SNAr) reactions for the formation of diarylamines can be facilitated by organocatalysts. In such systems, a strong organic base can function as a catalyst by deprotonating the aniline (B41778), thereby enhancing its nucleophilicity and promoting its attack on an electron-deficient aryl halide. Although 1-fluoro-2-nitrobenzene (B31998) is a classic substrate for SNAr reactions, the unactivated nature of the aryl halides typically employed in the synthesis of this compound renders direct organocatalytic N-arylation challenging.

Nevertheless, organocatalysis has been successfully implemented in the synthesis of precursors and in the transformation of related diarylamine scaffolds. For instance, organocatalysts can be utilized in the synthesis of functionalized anilines or in subsequent reactions involving the diarylamine product. The use of chiral organocatalysts can introduce stereocenters into molecules derived from this compound, underscoring the versatility of this catalytic paradigm.

Catalyst Design and Optimization for Specific Reactions

The design and optimization of catalysts are pivotal for attaining high efficiency and selectivity in the synthesis of this compound. For transition metal-catalyzed N-arylation, research efforts are often concentrated on the development of novel ligands that can augment the performance of the metal catalyst.

In the realm of palladium catalysis, ligand design is geared towards creating molecules that can stabilize the active Pd(0) species, promote the oxidative addition of the aryl halide, and facilitate the reductive elimination of the diarylamine product. The "bite angle" of bidentate phosphine ligands, such as Xantphos, has been identified as a critical parameter that influences catalytic activity. A wider bite angle can promote reductive elimination, leading to higher turnover frequencies. Furthermore, the electronic properties of the ligand can be fine-tuned to enhance catalyst performance. Electron-rich ligands can increase the electron density at the palladium center, thereby facilitating the oxidative addition step.

In the context of copper-catalyzed N-arylation, ligand design is also of paramount importance for improving reaction efficiency and expanding the substrate scope. The development of N,N- and N,O-bidentate ligands has been instrumental in the advancement of modern Ullmann-type reactions. These ligands can solubilize the copper salt and stabilize the active catalytic species, enabling the reaction to proceed at lower temperatures and with a broader range of substrates.

Exploration of Electronic and Optical Functionalities in Advanced Materials

Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials are at the forefront of modern photonics, with applications in optical switching, data storage, and frequency conversion. The NLO response in organic molecules is typically governed by the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In the case of 2-fluoro-N-(4-methoxyphenyl)aniline, the methoxy-substituted phenyl ring and the nitrogen atom of the aniline (B41778) group act as electron-donating moieties, while the fluorine atom introduces a degree of electron-withdrawing character, creating a donor-π-acceptor (D-π-A) type structure.

Theoretical studies on similar substituted anilines and diphenylamines have demonstrated that such arrangements can lead to significant first-order hyperpolarizability (β), a key measure of a molecule's NLO activity. The introduction of a fluorine atom can enhance the NLO response due to its high electronegativity, which can increase the intramolecular charge transfer (ICT) within the molecule. scielo.org.mxjmcs.org.mx Computational studies on related fluorinated aryl derivatives have shown that the strategic placement of fluorine can lead to β values several times greater than that of urea, a standard reference material for NLO properties. nih.gov

While specific experimental values for this compound are not available, theoretical calculations on analogous systems provide insight into its potential NLO characteristics. For instance, computational studies on various substituted anilines have quantified the impact of different donor and acceptor groups on the hyperpolarizability.

Table 1: Calculated NLO Properties of Related Substituted Aniline Derivatives Note: This table presents theoretical data for related compounds to infer the potential properties of this compound, as direct experimental data is not available.

| Compound | Method | Dipole Moment (µ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |

|---|---|---|---|---|---|

| p-Nitroaniline | DFT | 6.87 | 84.6 | 9300 | acs.org |

| Triphenylamine-α-cyanocinnamic acid (unsubstituted) | TD-DFT | - | - | ~45000 | scielo.org.mx |

| Triphenylamine-α-cyanocinnamic acid (fluorine substituted) | TD-DFT | - | - | up to ~70538 | scielo.org.mxjmcs.org.mx |

| Fused-triazine derivative (Compound 3) | B3LYP/6-311G | 2.76 | - | 15 times urea | nih.gov |

| Fused-triazine derivative (Compound 5) | B3LYP/6-311G | 6.96 | - | 24 times urea | nih.gov |

The potential applications for materials based on this compound could include electro-optic modulators and all-optical switching devices. The fast response times and high NLO susceptibility inherent to organic D-π-A systems make them attractive for these high-speed applications.

Integration into Organic Electronic Systems

The electronic properties of fluorinated diphenylamine (B1679370) derivatives make them promising candidates for integration into organic electronic systems, particularly as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govmdpi.comrsc.org The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the material are critical for efficient charge injection and transport in these devices.

The introduction of fluorine atoms into the aniline unit can lower the HOMO level, which can lead to better energy-level alignment with the perovskite absorber layer in solar cells, facilitating efficient hole extraction. mdpi.com In OLEDs, a well-matched HOMO level with the anode and the emissive layer is crucial for reducing the hole injection barrier and improving device efficiency. nih.govnih.gov Studies on spiro[fluorene-9,9'-xanthene]-based HTMs with fluorinated aniline units have shown that the position of the fluorine atom significantly influences the HOMO level and, consequently, the device performance. nih.govmdpi.com For instance, HTMs with ortho-fluorinated aniline moieties have been shown to possess deeper HOMO levels compared to their meta-fluorinated counterparts. mdpi.com

While there are no direct reports on the use of this compound in OLEDs, the performance of devices using structurally similar fluorinated diphenylamine derivatives provides a strong indication of its potential.

Table 2: Performance of OLEDs with Fluorinated Hole Transport Materials Note: This table presents data for devices using related fluorinated compounds to illustrate the potential of this compound as a hole transport material.

| Hole Transport Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|

| SAF-2CzB (spiro-annulated triphenylamine (B166846) moiety) | 4.07 | 1.83 | - | researchgate.net |

| DFSTPA (diphenylamine derivative) | 5.56 | - | - | researchgate.net |

| m-SFX-mF (spiro[fluorene-9,9'-xanthene] with meta-fluoroaniline) | - | - | 3.15 | nih.govmdpi.com |

| Imidazole-based deep-blue OLED with n-doped EIL | 6.12 | 5.26 | - | researchgate.net |

The methoxy (B1213986) group on the other phenyl ring in this compound would further modulate the electronic properties, likely increasing the electron-donating strength and potentially influencing the material's solubility and film-forming characteristics, which are also critical for device fabrication.

Design Principles for Functional Materials Based on Fluorinated Aniline Scaffolds

The design of functional materials based on fluorinated aniline scaffolds is guided by a set of established principles aimed at optimizing their electronic and optical properties for specific applications.

For NLO materials, the key design principles involve:

Enhancing Intramolecular Charge Transfer (ICT): This is achieved by strategically placing strong electron-donating and electron-withdrawing groups on the aniline backbone. The combination of the methoxy group (donor) and the fluorine atom (acceptor-like due to its electronegativity) in this compound exemplifies this principle. scielo.org.mxjmcs.org.mx

Extending π-Conjugation: Increasing the length of the conjugated path between the donor and acceptor groups generally leads to a larger hyperpolarizability. While the diphenylamine core provides a basic conjugated system, further extension could be achieved by incorporating additional unsaturated linkers. acs.orgrsc.org

Tuning Donor/Acceptor Strength: The NLO properties can be fine-tuned by modifying the strength of the donor and acceptor groups. For instance, replacing the methoxy group with a stronger donor or the fluorine with a stronger acceptor would be expected to enhance the NLO response. acs.org

For organic electronic materials, particularly HTMs, the design principles focus on:

Energy Level Engineering: The HOMO and LUMO levels must be precisely controlled to ensure efficient charge injection and transport and to create energy barriers for charge blocking where needed. Fluorination is a powerful tool for lowering the HOMO level. mdpi.comnih.gov

High Charge Carrier Mobility: A high hole mobility is essential for efficient charge transport. This is influenced by the molecular packing in the solid state, which can be controlled by the molecular geometry and the presence of substituents that mediate intermolecular interactions. nih.gov

Thermal and Morphological Stability: Materials used in electronic devices must be thermally stable and form uniform, amorphous films to ensure long device lifetimes and reproducible performance. The bulky nature of the diphenylamine scaffold can help to prevent crystallization. rsc.org

Solubility and Processability: The material must be soluble in common organic solvents to allow for solution-based processing techniques, which are desirable for large-area and low-cost manufacturing. The methoxy group in this compound is likely to improve its solubility. rsc.org

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions

The academic contributions related to 2-fluoro-N-(4-methoxyphenyl)aniline primarily revolve around its synthesis and its role as a building block in the creation of more complex molecules. The synthesis of related fluoro-methoxy anilines often involves multi-step processes. For instance, the preparation of 4-fluoro-2-methoxyaniline (B49241) can be achieved through the reduction of 4-fluoro-2-methoxy-1-nitrobenzene using a Raney Nickel catalyst under a hydrogen atmosphere. google.com This precursor is synthesized from 2,4-difluoro-1-nitrobenzene and potassium tert-butoxide in toluene. google.com

Another related synthetic route involves the catalytic hydrogenation of a nitrobiphenyl precursor. For example, 4-(4'-fluoro-2'-methoxyphenyl)-aniline is synthesized by the reduction of 4'-fluoro-2'-methoxy-4-nitrobiphenyl using a palladium-on-charcoal catalyst. prepchem.com

Derivatives of fluoroanilines have been characterized for their structural and potential bioactive properties. For example, Schiff bases derived from fluoroaniline (B8554772), such as 4-fluoro-N-(4-hydroxybenzylidene)aniline, have been studied, revealing non-planar structures where the benzene (B151609) rings are significantly twisted relative to each other. researchgate.net This type of structural analysis is crucial for understanding the potential interactions of these molecules in biological systems.

Emerging Research Avenues in N-Arylated Fluoroaniline Chemistry

The field of N-arylated fluoroaniline chemistry is expanding, driven by the unique properties that fluorine atoms impart to organic molecules, such as altered basicity, lipophilicity, and metabolic stability. researchgate.net These characteristics are highly desirable in pharmaceutical applications. researchgate.net

Emerging strategies are focusing on developing novel and efficient methods for the synthesis of N-arylated and N-fluoroalkylated anilines. Copper-catalyzed N-arylation of fluoroalkylamines with arylboronic acids represents a significant advancement, allowing for the formation of these compounds under mild conditions with good tolerance for various functional groups. researchgate.net

Furthermore, photoinduced methods for the difluoroalkylation of anilines are being explored. These methods avoid the use of transition-metal photocatalysts and can proceed under very mild conditions, often using organic dyes as photocatalysts. acs.org The development of such methodologies is critical for the sustainable synthesis of novel fluorinated compounds.

Future research is likely to focus on:

The development of more efficient and selective catalytic systems for N-arylation.

The synthesis of novel N-fluoroalkylated anilines with unique electronic and steric properties.

The exploration of the structure-activity relationships of these compounds to guide the design of new drug candidates. researchgate.net

Methodological Advancements and Interdisciplinary Opportunities

Methodological advancements in the synthesis of fluoroanilines and their derivatives are creating new interdisciplinary opportunities. The development of robust synthetic protocols is key to accessing a wider range of these compounds for various applications.

One significant area of opportunity is in the development of positron emission tomography (PET) imaging agents. For example, a complex molecule containing a 5-(2-fluoro-4-methoxyphenyl) moiety has been synthesized and evaluated as a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which is a target for treating neuropsychiatric disorders. biorxiv.org This highlights the potential for fluorinated anilines to serve as key components in the design of sophisticated diagnostic tools.

The synthesis of various derivatives of fluoroanilines also opens doors in materials science, where the unique electronic and photophysical properties of these compounds could be exploited in the development of new organic electronic materials.

Table of Synthetic Methodologies for Related Fluoroanilines

| Product | Starting Material(s) | Reagents and Conditions | Reference |

|---|---|---|---|

| 4-fluoro-2-methoxyaniline | 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H₂, Methanol | google.com |

| 4-(4'-fluoro-2'-methoxyphenyl)-aniline | 4'-fluoro-2'-methoxy-4-nitrobiphenyl | 5% Pd/C, H₂, Ethanol | prepchem.com |

| N-arylated di/trifluoroethylamines | di/trifluoroethylamine, arylboronic acids | Cu(OAc)₂, Pyridine, AgNO₃ | researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluoro-2-methoxyaniline |

| 4-fluoro-2-methoxy-1-nitrobenzene |

| 2,4-difluoro-1-nitrobenzene |

| potassium tert-butoxide |

| 4-(4'-fluoro-2'-methoxyphenyl)-aniline |

| 4'-fluoro-2'-methoxy-4-nitrobiphenyl |

| 4-fluoro-N-(4-hydroxybenzylidene)aniline |

| 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide |

| 3,4,5-trimethoxybenzaldehyde |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.